

Technical Support Center: SHP099 Animal Studies

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Compound of Interest		
Compound Name:	SHP099	
Cat. No.:	B560175	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the allosteric SHP2 inhibitor, **SHP099**, in animal studies. Our goal is to help you minimize variability and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SHP099?

A1: **SHP099** is a highly potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] It functions by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1][4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its catalytic activity.[1][2][4] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-ERK MAP kinase signaling pathway, a key driver of cell proliferation and survival.[1][5] By locking SHP2 in an inactive state, **SHP099** effectively suppresses RAS-ERK signaling.[1][4][6]

Q2: In which tumor models has **SHP099** shown efficacy?

A2: **SHP099** has demonstrated efficacy in various preclinical cancer models, particularly those driven by RTK signaling. This includes, but is not limited to, models of esophageal, lung, breast, and colon cancer, as well as melanoma and acute myeloid leukemia (AML).[1][4][7][8] [9] Its effectiveness is often linked to the tumor's dependence on the RAS-ERK pathway for growth and survival.[1][5]



Q3: What is the recommended dose and administration route for SHP099 in mice?

A3: The optimal dose of **SHP099** can vary depending on the tumor model, mouse strain, and experimental endpoint. However, published studies provide a general guidance. Doses ranging from 50 to 100 mg/kg, administered daily via oral gavage (p.o.), have been commonly used and shown to be effective and well-tolerated in xenograft models.[4][8][10] It is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic window.

Q4: What are the known off-target effects or toxicities of **SHP099**?

A4: While generally well-tolerated at therapeutic doses, some potential toxicities and off-target effects have been noted. One reported indication of **SHP099** toxicity is phospholipidosis in the liver.[11] Additionally, at concentrations commonly used in research, **SHP099** can exhibit off-target inhibition of autophagy.[11] When used in combination with MEK inhibitors, increased toxicity has been observed, sometimes requiring dose adjustments.[10][12] Researchers should carefully monitor animal health, including body weight and general behavior, throughout the study.[8][13]

Troubleshooting Guide Issue 1: High Variability in Tumor Growth Inhibition Between Animals



Potential Cause	Troubleshooting Step	
Inconsistent Drug Formulation/Administration	Ensure SHP099 is fully and consistently solubilized. Prepare fresh formulations regularly. Use precise oral gavage techniques to ensure accurate dosing for each animal.	
Variable Drug Absorption	Consider the timing of administration relative to the animal's light/dark and feeding cycles to standardize metabolic states.	
Differences in Tumor Microenvironment	Ensure tumors are of a consistent size at the start of treatment. Variability in initial tumor burden can lead to divergent responses.	
Immune System Contribution	The anti-tumor effect of SHP099 can be mediated by the immune system.[7] Using immunocompromised (e.g., nude mice) versus immunocompetent (e.g., syngeneic models) mice will yield different results.[7] Ensure the appropriate mouse model is used for the research question.	

Issue 2: Lack of Expected Efficacy in a Known Responsive Model



Potential Cause	Troubleshooting Step
Insufficient Drug Exposure	Verify the pharmacokinetic properties in your study. Unbound plasma concentrations of SHP099 may need to exceed the in vitro cellular IC50 to achieve significant pathway inhibition in vivo.[14][15] A pilot PK/PD study is recommended.
Adaptive Resistance	Tumors can develop adaptive resistance to SHP2 inhibition, often through the reactivation of the AKT pathway or upregulation of other RTKs. [16] Consider combination therapies to overcome this resistance.[12][17]
Cell Line Sensitivity	Not all cell lines are equally sensitive to SHP099, even with RTK pathway activation.[8] Confirm the in vitro sensitivity of your specific cell line to SHP099 before initiating in vivo studies.
Incorrect Timing of Assessment	The therapeutic effect may not be immediate. Ensure the study duration is sufficient to observe a significant difference in tumor growth between treated and control groups.

Issue 3: Unexpected Animal Toxicity or Weight Loss



Potential Cause Troubleshooting Step		
Combination Therapy Toxicity	When combining SHP099 with other agents (e.g., MEK inhibitors), synergistic toxicity can occur.[10][12] It may be necessary to reduce the dose of one or both agents.[10]	
Vehicle-Related Toxicity	Evaluate the tolerability of the vehicle alone in a control group of animals.	
Off-Target Effects	Monitor for signs of known toxicities, such as liver issues.[11] Consider collecting blood for basic chemistry analysis and tissues for histological examination at the study endpoint.	
Dosing Error	Double-check all dose calculations and the concentration of the dosing solution.	

Data Summary Tables

Table 1: In Vitro Potency of SHP099

Parameter	Value	Reference
IC50 (SHP2 enzyme)	0.071 μΜ	[1][2]
IC50 (MV4-11 cells)	0.32 μΜ	[6]
IC50 (TF-1 cells)	1.73 μΜ	[6]

Table 2: Example In Vivo Dosing Regimens for SHP099 in Mouse Models



Tumor Model	Mouse Strain	Dose & Schedule	Outcome	Reference
KYSE520 Esophageal Xenograft	Nude Mice	100 mg/kg, single oral dose	>50% p-ERK inhibition for 24h	[4]
FLT3-ITD AML Orthotopic	-	75 mg/kg, daily	Near-complete eradication of circulating leukemic cells	[4]
B16F10 Melanoma Syngeneic	-	75-100 mg/kg, daily	Reduced tumor growth and weight	[8][13]
MC-38 Colon Cancer Syngeneic	-	- (in combination with anti-PD-1)	Significantly smaller tumors compared to monotherapy	[7]
RPMI-8226 Myeloma Xenograft	Balb/c Nude Mice	75 mg/kg, daily	Reduced tumor size, growth, and weight	[18]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., NU/J, NSG) appropriate for the human cancer cell line.
- Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1-5 x 10^6) suspended in a suitable medium like Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).



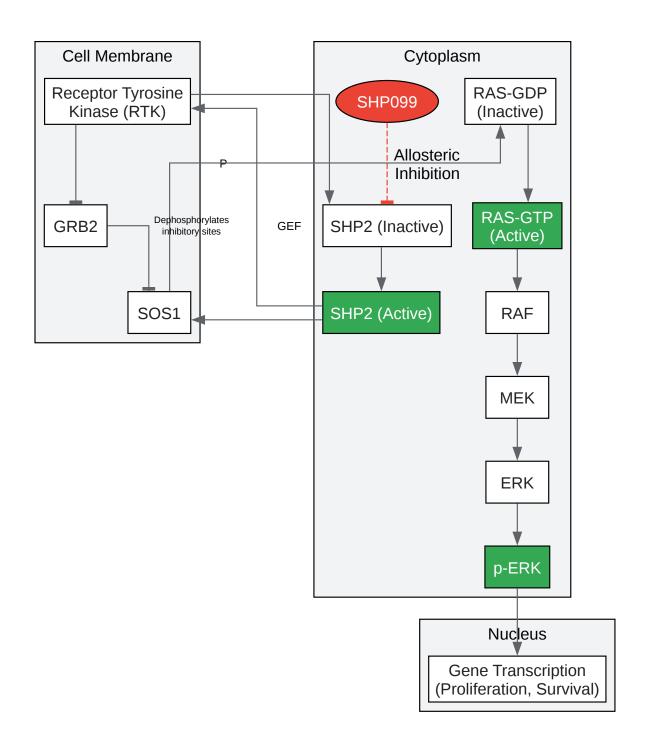
- Randomization: Once tumors reach the target size, randomize animals into treatment and control groups.
- · Drug Preparation and Administration:
 - Prepare SHP099 in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer the specified dose (e.g., 75 mg/kg) daily via oral gavage. The vehicle group should receive the same volume of vehicle alone.
- Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
- Endpoint: Continue treatment for the predefined study duration or until tumors in the control
 group reach the maximum allowed size. Euthanize animals and excise tumors for weight
 measurement and downstream analysis (e.g., Western blot for p-ERK,
 immunohistochemistry).

Protocol 2: Pharmacodynamic (PD) Assessment

- Study Design: Use tumor-bearing mice. A single dose of **SHP099** is typically sufficient.
- Dosing: Administer a single oral dose of SHP099 (e.g., 100 mg/kg).
- Sample Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize cohorts
 of mice.
- Tissue Processing: Promptly excise tumors and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase inhibitors.
- Analysis: Homogenize the tumor tissue and perform a Western blot to analyze the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates target engagement.[4][14]

Visualizations

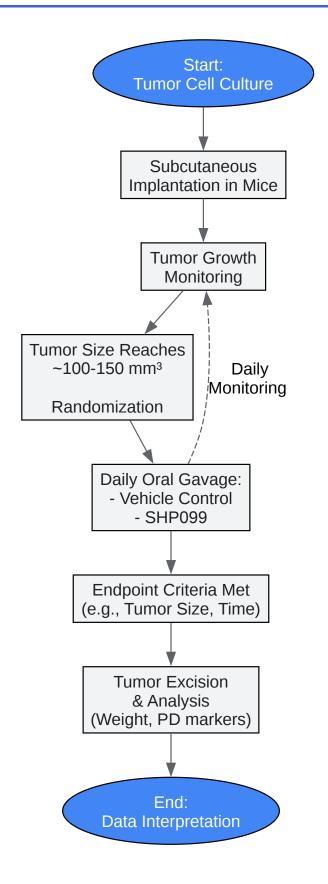




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Caption: SHP099 allosterically inhibits SHP2, blocking the RAS-ERK pathway.

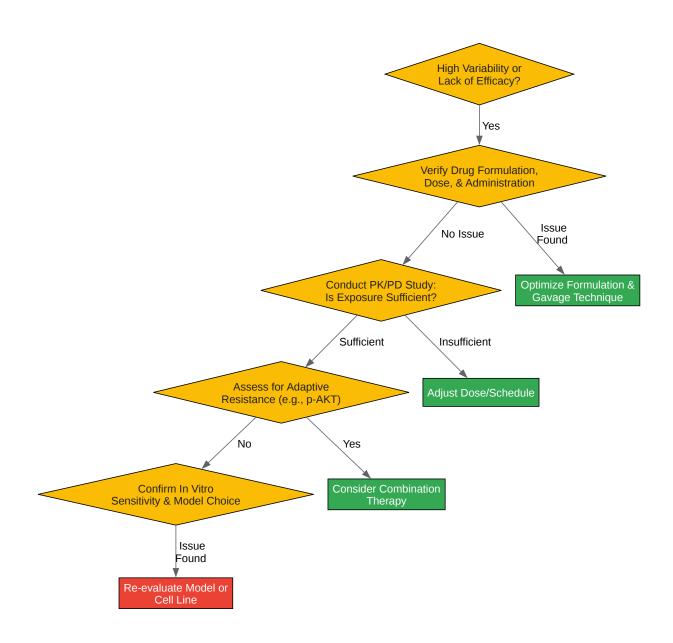




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Caption: Standard workflow for an in vivo efficacy study using SHP099.





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